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molecular formula C12H9F3OS B3139065 2-Thiophenemethanol, 5-[4-(trifluoromethyl)phenyl]- CAS No. 476155-31-4

2-Thiophenemethanol, 5-[4-(trifluoromethyl)phenyl]-

Cat. No. B3139065
M. Wt: 258.26 g/mol
InChI Key: QNLDXSWFUQVXSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07504433B2

Procedure details

To a solution of 3-methyl-5-(4-Trifluoromethyl-phenyl)-thiophene-2-carbaldehyde (0.140 g, 0.518 mmole) in THF (5 mL), is added to LiBH4 (0.056 g, 2.57 mmole) in one portion at 0° C. The reaction is kept at 0° C. for 15 minutes and warmed up to room temperature for 1 hour. The reaction is quenched using 1N HCl (10 mL) at 0° C. The THF is removed on rota vapor, the aqueous solution is then extracted with ethyl acetate (2×10 mL). The combined organic solution is washed with brine (3×20 mL), dried over Na2SO4 and concentrated. The crude product is purified on a silica gel column, eluting with 20% ethyl acetate in hexane and concentrated to provide the titled compound as white solid.
Name
3-methyl-5-(4-Trifluoromethyl-phenyl)-thiophene-2-carbaldehyde
Quantity
0.14 g
Type
reactant
Reaction Step One
Name
Quantity
0.056 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[C:2]1[CH:6]=[C:5]([C:7]2[CH:12]=[CH:11][C:10]([C:13]([F:16])([F:15])[F:14])=[CH:9][CH:8]=2)[S:4][C:3]=1[CH:17]=[O:18].[Li+].[BH4-]>C1COCC1>[F:15][C:13]([F:14])([F:16])[C:10]1[CH:9]=[CH:8][C:7]([C:5]2[S:4][C:3]([CH2:17][OH:18])=[CH:2][CH:6]=2)=[CH:12][CH:11]=1 |f:1.2|

Inputs

Step One
Name
3-methyl-5-(4-Trifluoromethyl-phenyl)-thiophene-2-carbaldehyde
Quantity
0.14 g
Type
reactant
Smiles
CC1=C(SC(=C1)C1=CC=C(C=C1)C(F)(F)F)C=O
Name
Quantity
0.056 g
Type
reactant
Smiles
[Li+].[BH4-]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction is quenched
CUSTOM
Type
CUSTOM
Details
at 0° C
CUSTOM
Type
CUSTOM
Details
The THF is removed on rota vapor
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution is then extracted with ethyl acetate (2×10 mL)
WASH
Type
WASH
Details
The combined organic solution is washed with brine (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product is purified on a silica gel column
WASH
Type
WASH
Details
eluting with 20% ethyl acetate in hexane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C1=CC=C(S1)CO)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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